Methyl 3,4-dimethyl-1-phenyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3,4-dimethyl-1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dimethyl-1-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of phenylhydrazine with a suitable diketone or β-keto ester. One common method involves the reaction of phenylhydrazine with dimethyl acetylene dicarboxylate (DMAD) in the presence of a solvent such as toluene or dichloromethane at reflux temperature . The reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethyl-1-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydropyrazoles, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3,4-dimethyl-1-phenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3,4-dimethyl-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the ester and phenyl groups.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: A more complex pyrazole derivative with additional functional groups.
Uniqueness
Methyl 3,4-dimethyl-1-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the ester functionality, enhances its versatility as a synthetic intermediate and its potential as a bioactive compound.
Properties
CAS No. |
87839-75-6 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-9-10(2)14-15(12(9)13(16)17-3)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
RGFAAKGTLUBHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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